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Compound of Interest

Compound Name: 7-Chloro-1H-indazol-3-ol

Cat. No.: B1596586 Get Quote

Introduction
7-Chloro-1H-indazol-3-ol (CAS No. 6290-87-5) is a substituted indazole derivative of

significant interest in medicinal chemistry and drug development.[1] The indazole scaffold is a

privileged structure found in numerous biologically active compounds, including anti-

inflammatory and anti-cancer agents.[1] The specific substitution of a chlorine atom at the 7-

position and a hydroxyl group at the 3-position imparts distinct physicochemical properties that

make it a valuable synthetic intermediate for creating more complex molecules.[1]

Given its potential role in pharmaceutical pipelines, the unambiguous identification, purity

assessment, and structural confirmation of 7-Chloro-1H-indazol-3-ol are critical. This

application note provides a comprehensive guide with detailed protocols for the analytical

characterization of this compound using a suite of orthogonal techniques: High-Performance

Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear

Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR)

Spectroscopy.

This guide is intended for researchers, quality control analysts, and drug development

professionals who require robust and reliable analytical methods for this class of compounds.

Physicochemical Properties
A summary of the key physicochemical properties of 7-Chloro-1H-indazol-3-ol is presented

below. This information is fundamental for method development, such as selecting appropriate
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solvents and anticipating chromatographic behavior.

Property Value Source

CAS Number 6290-87-5
[BLD Pharm[2]](), [Sigma-

Aldrich[3]]()

Molecular Formula C₇H₅ClN₂O [BLD Pharm[2]]()

Molecular Weight 168.58 g/mol [BLD Pharm[2]]()

Appearance Off-white powder [Sigma-Aldrich[3]]()

Purity ≥97% (typical) [Sigma-Aldrich[3]]()

Storage
Sealed in dry, room

temperature or 0-8°C

[BLD Pharm[2]](), [Sigma-

Aldrich[3]]()

High-Performance Liquid Chromatography (HPLC)
for Purity and Assay
Principle: Reversed-phase HPLC is the gold standard for determining the purity of

pharmaceutical intermediates and active ingredients. It separates the target compound from

process-related impurities and degradation products based on differential partitioning between

a nonpolar stationary phase and a polar mobile phase.

Expertise & Causality: A C18 column is selected due to its versatility and strong retention of

aromatic, moderately polar compounds like indazole derivatives. The mobile phase, a gradient

of acetonitrile in water with a formic acid modifier, ensures sharp peak shapes and efficient

elution. Formic acid aids in protonating the molecule, which suppresses peak tailing and

improves chromatographic resolution. Detection at 254 nm is chosen as it is a common

wavelength for aromatic compounds, though a UV scan should be performed to determine the

absorbance maximum for optimal sensitivity.

HPLC Protocol
1.1. Instrumentation:
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HPLC or UPLC system with a binary or quaternary pump, degasser, autosampler, column

thermostat, and a Diode Array Detector (DAD) or UV detector.

1.2. Reagents and Materials:

Acetonitrile (ACN), HPLC grade

Water, HPLC grade or Milli-Q

Formic Acid (FA), LC-MS grade

7-Chloro-1H-indazol-3-ol reference standard and sample

1.3. Chromatographic Conditions:

Parameter Recommended Condition

Column C18, 100 x 4.6 mm, 2.7 µm (or similar)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient 10% B to 95% B over 15 minutes

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 5 µL

Detector DAD/UV at 254 nm

Run Time 20 minutes

1.4. Sample Preparation:

Standard Solution: Accurately weigh ~1.0 mg of the reference standard and dissolve in 10.0

mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL solution.
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Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL)

using the same diluent.

Filtration: Filter all solutions through a 0.22 µm syringe filter before injection.

1.5. Data Analysis:

Purity: Determine the purity of the sample using the area percent method. The peak area of

7-Chloro-1H-indazol-3-ol is expressed as a percentage of the total area of all observed

peaks.

Assay: Quantify the sample against the reference standard using a single-point or multi-point

calibration curve.

HPLC Workflow Diagram
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Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-
MS) for Identity Confirmation
Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass

spectrometry. This technique provides definitive confirmation of the compound's identity by
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measuring its mass-to-charge ratio (m/z) with high accuracy.

Expertise & Causality: Electrospray ionization (ESI) is the chosen ionization technique because

it is a soft method ideal for polar, thermally labile molecules like 7-Chloro-1H-indazol-3-ol,
minimizing fragmentation and preserving the molecular ion. Analysis in both positive and

negative ion modes is recommended to determine the most sensitive and stable ion. The

presence of nitrogen atoms in the indazole ring makes it readily protonated ([M+H]⁺), while the

acidic hydroxyl group allows for deprotonation ([M-H]⁻). The characteristic isotopic pattern of

chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) provides an additional layer of confirmation.

LC-MS Protocol
2.1. Instrumentation:

HPLC or UPLC system coupled to a mass spectrometer (e.g., Single Quadrupole, Q-TOF, or

Orbitrap).

2.2. LC-MS Conditions:

Parameter Recommended Condition

LC Method
Use the same conditions as the HPLC method

described in Section 1.

Ionization Mode ESI, Positive and Negative

Capillary Voltage +3.5 kV (Positive), -3.0 kV (Negative)

Source Temperature 120 °C

Desolvation Temp. 350 °C

Scan Range 50 - 500 m/z

Expected Ion (Pos) [M+H]⁺ = 169.02 (for ³⁵Cl) / 171.02 (for ³⁷Cl)

Expected Ion (Neg) [M-H]⁻ = 167.00 (for ³⁵Cl) / 169.00 (for ³⁷Cl)

2.3. Sample Preparation:
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Prepare a dilute solution (~10 µg/mL) of the sample in the initial mobile phase conditions

(e.g., 90:10 Water:Acetonitrile with 0.1% FA).

2.4. Data Analysis:

Extract the mass spectrum from the chromatographic peak corresponding to the compound.

Verify the presence of the calculated exact mass for the protonated ([M+H]⁺) or

deprotonated ([M-H]⁻) molecular ion.

Confirm the isotopic pattern for a single chlorine atom (a peak at M+2 with approximately

one-third the intensity of the monoisotopic peak).

LC-MS Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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